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Compound of Interest

Compound Name: 3-Hydroxythiophene-2-carbonitrile

Cat. No.: B3053938

An In-depth Technical Guide to 3-
Hydroxythiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxythiophene-2-carbonitrile (CAS No. 57059-19-5) is a substituted thiophene of
interest in medicinal chemistry and materials science. While specific experimental data for this
compound is limited in publicly available literature, this guide consolidates information on its
core physical and chemical properties, proposed synthetic routes, and potential biological
significance by drawing parallels with closely related analogues. The information herein is
intended to serve as a foundational resource for researchers, providing both established
knowledge on the 3-hydroxythiophene scaffold and inferred properties of the title compound to
guide future research and application.

Physicochemical Properties

Direct experimental data for 3-hydroxythiophene-2-carbonitrile is not readily available. The
following table summarizes the expected properties based on known data for structurally
similar compounds.
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Property Value (Inferred) Notes and References

Molecular Formula CsHsNOS Calculated

Molecular Weight 125.15 g/mol Calculated

) ) Based on similar thiophene

Appearance Off-white to pale yellow solid o
derivatives.

For comparison, methyl 3-
] ] ] hydroxythiophene-2-

Melting Point Not available ] ]
carboxylate has a melting point
of 38-43 °C.

High boiling point expected
due to polar functional groups.
For comparison, 3-

Boiling Point > 200 °C (decomposes) hydroxythiophene-2-
carboxamide has a predicted
boiling point of 343.8 °C at 760
mmHg.

Soluble in DMSO, DMF, and
N hot alcohols. Limited solubility Expected behavior for a polar
Solubility i .
in water and nonpolar heterocyclic compound.
solvents.
The hydroxyl group is
expected to be acidic,
pKa 6-8

influenced by the electron-

withdrawing nitrile group.

Chemical Properties and Reactivity

The chemical behavior of 3-hydroxythiophene-2-carbonitrile is governed by the interplay of

the hydroxyl and nitrile groups on the aromatic thiophene ring.

Tautomerism
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A key characteristic of 3-hydroxythiophenes is their existence in a tautomeric equilibrium with
the corresponding thiophen-3(2H)-one form. The position of this equilibrium is influenced by the
solvent and the nature of other substituents on the ring.[1] For 3-hydroxythiophene-2-
carbonitrile, the electron-withdrawing nature of the nitrile group at the 2-position is expected to
favor the enol (hydroxy) form.

A diagram illustrating the tautomeric equilibrium of 3-hydroxythiophene-2-carbonitrile.

Reactivity

» Acylation and Alkylation: The hydroxyl group can be readily acylated or alkylated under basic
conditions. The enolate formed upon deprotonation is a soft nucleophile, and reactions with
hard electrophiles will favor O-alkylation or O-acylation.[1]

» Electrophilic Substitution: 3-Hydroxythiophenes are generally less reactive towards
electrophiles than their pyrrole counterparts.[1] The presence of the electron-withdrawing
nitrile group will further deactivate the ring towards electrophilic attack.

» Nucleophilic Reactions: The nitrile group can undergo hydrolysis to the corresponding
carboxylic acid or be reduced to an amine.

Experimental Protocols
Proposed Synthesis

A common and versatile method for the synthesis of substituted 2-aminothiophenes is the
Gewald reaction.[2] While the direct synthesis of 3-hydroxythiophene-2-carbonitrile via a
Gewald approach is not explicitly reported, a plausible multi-step synthesis can be proposed
starting from an appropriate 3-keto nitrile, followed by diazotization of the resulting 2-
aminothiophene and subsequent hydrolysis.

Step 1: Gewald Synthesis of 2-Amino-3-cyanothiophene derivative

This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile
in the presence of elemental sulfur and a base.

¢ Reactants:
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[e]

An appropriate a-mercaptoaldehyde or a-mercaptoketone.

Malononitrile.

o

Elemental Sulfur.

[¢]

[¢]

Base (e.g., morpholine, triethylamine).

[e]

Solvent (e.g., ethanol, DMF).

e Procedure:

[e]

The a-mercapto carbonyl compound and malononitrile are dissolved in the solvent.
o The base is added, and the mixture is stirred.

o Elemental sulfur is added portion-wise.

o The reaction mixture is heated to reflux for several hours and monitored by TLC.

o Upon completion, the mixture is cooled, and the product is isolated by filtration or
extraction.

o Purification is achieved by recrystallization or column chromatography.
Step 2: Diazotization and Hydrolysis

The resulting 2-aminothiophene-3-carbonitrile can then be converted to the 3-hydroxy
derivative.

e Reactants:
o 2-Aminothiophene-3-carbonitrile derivative.
o Sodium nitrite.
o Aqueous acid (e.g., H2SOa4, HCI).

e Procedure:
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[e]

The aminothiophene is dissolved in aqueous acid at low temperature (0-5 °C).

o

A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

[¢]

The resulting diazonium salt solution is then gently warmed to facilitate hydrolysis to the
hydroxyl group.

[¢]

The product is isolated by extraction and purified by chromatography.
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Start: a-Mercapto Carbonyl
+ Malononitrile

Gewald Reaction
(Sulfur, Base, Heat)

Diazotization
(NaNOz2, aqg. Acid, 0-5 °C)

Hydrolysis
(Warming)

3-Hydroxythiophene-2-carbonitrile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one]
system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

o 2. Gewald Reaction [organic-chemistry.org]

 To cite this document: BenchChem. [physical and chemical properties of 3-
hydroxythiophene-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3053938#physical-and-chemical-properties-of-3-
hydroxythiophene-2-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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